N-(2-Hydroxyethyl)perfluoro(2,5-dimethyl-3,6-dioxanonan)amide
CAS No.: 137506-19-5
Cat. No.: VC11986866
Molecular Formula: C11H6F17NO4
Molecular Weight: 539.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137506-19-5 |
|---|---|
| Molecular Formula | C11H6F17NO4 |
| Molecular Weight | 539.14 g/mol |
| IUPAC Name | 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-N-(2-hydroxyethyl)propanamide |
| Standard InChI | InChI=1S/C11H6F17NO4/c12-4(7(16,17)18,3(31)29-1-2-30)32-11(27,28)6(15,9(22,23)24)33-10(25,26)5(13,14)8(19,20)21/h30H,1-2H2,(H,29,31) |
| Standard InChI Key | LENQWYBQXKARDJ-UHFFFAOYSA-N |
| SMILES | C(CO)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F |
| Canonical SMILES | C(CO)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F |
Introduction
Chemical Structure and Properties
Molecular Characteristics
N-(2-Hydroxyethyl)perfluoro(2,5-dimethyl-3,6-dioxanonan)amide features a branched perfluorinated backbone interspersed with ether oxygen atoms and terminated by a hydroxyethylamide group. The IUPAC name, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-N-(2-hydroxyethyl)propanamide, reflects its intricate substitution pattern. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 539.14 g/mol |
| SMILES | C(CO)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F |
| InChIKey | LENQWYBQXKARDJ-UHFFFAOYSA-N |
The perfluorinated segment confers hydrophobicity and chemical inertness, while the hydroxyethyl group introduces limited polarity, enabling solubility in polar aprotic solvents .
Physicochemical Properties
The compound’s fluorine-rich structure results in exceptional thermal stability (decomposition >300°C) and low surface tension (<20 mN/m), making it suitable for coatings and surfactants . Nuclear magnetic resonance (NMR) studies of analogous perfluorinated amides reveal shielded proton environments due to electron-withdrawing fluorine atoms, complicating spectral interpretation . Density functional theory (DFT) calculations predict a rigid conformation stabilized by intramolecular fluorine-ether interactions, which may impede enzymatic degradation .
Synthesis and Manufacturing
Catalysts and Reaction Optimization
Triethylamine is commonly used to scavenge HCl, shifting the equilibrium toward product formation. Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours, achieving comparable yields (82%) . Challenges include the hygroscopic nature of intermediates, necessitating strict anhydrous conditions.
Biological and Pharmacological Activities
Toxicological Profile
Subchronic toxicity studies in rats (14-day exposure, 10 mg/kg/day) revealed hepatomegaly and elevated serum alanine aminotransferase (ALT), indicating hepatic stress . Thyroid hormone disruption (T3/T4 reduction) was observed at 17 mg/kg/day, paralleling findings in HFPO-TeA, a structurally related perfluoroether . Sex-specific pharmacokinetics were noted, with females exhibiting 30% higher plasma concentrations than males, likely due to differential protein binding .
Environmental Impact and Persistence
Degradation Pathways
Hydrolysis under alkaline conditions (pH 12) cleaves the amide bond, generating perfluoro(2,5-dimethyl-3,6-dioxanonan)ic acid and ethanolamine. Microbial degradation in activated sludge is negligible (<5% over 28 days), underscoring environmental persistence . Advanced oxidation processes (UV/HO) achieve 90% degradation within 4 hours via radical-mediated C–F bond cleavage .
Applications and Industrial Use
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